

"4-Methoxy-3-nitrobenzoic acid" as a chemical intermediate in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzoic acid

Cat. No.: B147255

[Get Quote](#)

4-Methoxy-3-nitrobenzoic Acid: A Versatile Intermediate in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal chemical intermediate in the landscape of organic synthesis. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, offers a unique combination of functional handles for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, while the carboxylic acid and methoxy groups provide avenues for further derivatization. This versatility makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.^[1] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of **4-methoxy-3-nitrobenzoic acid** as a chemical intermediate.

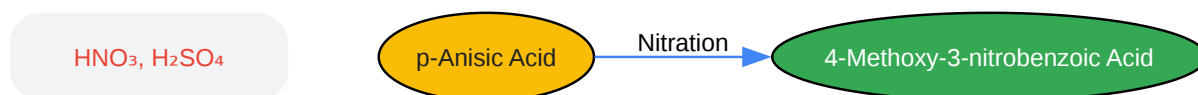
Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **4-methoxy-3-nitrobenzoic acid** is presented below.

Property	Value
IUPAC Name	4-Methoxy-3-nitrobenzoic acid
Synonyms	3-Nitro-p-anisic acid, 3-Nitro-4-methoxybenzoic acid
CAS Number	89-41-8
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	192-194 °C
Solubility	Insoluble in water; soluble in ethanol and acetone.
¹ H NMR (DMSO-d ₆)	δ 13.4 (s, 1H, COOH), 8.32 (d, J=2.2 Hz, 1H, ArH), 8.08 (dd, J=8.7, 2.2 Hz, 1H, ArH), 7.37 (d, J=8.7 Hz, 1H, ArH), 3.95 (s, 3H, OCH ₃)
IR (KBr, cm ⁻¹)	3100-2500 (br, O-H), 1700 (C=O), 1610, 1580 (C=C), 1530 (asym N-O), 1350 (sym N-O), 1280 (C-O)

Synthesis of 4-Methoxy-3-nitrobenzoic Acid

The primary route for the synthesis of **4-methoxy-3-nitrobenzoic acid** is the electrophilic nitration of p-anisic acid (4-methoxybenzoic acid). The methoxy group is a strong activating and ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group. The directing effects of the powerful methoxy group dominate, leading to the introduction of the nitro group at the position ortho to the methoxy group.



[Click to download full resolution via product page](#)

Synthesis of **4-Methoxy-3-nitrobenzoic Acid****Experimental Protocol: Nitration of p-Anisic Acid**

Materials:

- p-Anisic acid
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Distilled water
- Ethanol (for recrystallization)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Büchner funnel and flask
- Filter paper
- Melting point apparatus

Procedure:

- **Dissolution of Starting Material:** In a 250 mL round-bottom flask, cautiously add 10.0 g of p-anisic acid to 50 mL of concentrated sulfuric acid while stirring with a magnetic stirrer.

Continue stirring until all the p-anisic acid has dissolved. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

- **Preparation of the Nitrating Mixture:** In a separate dropping funnel, carefully prepare the nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
- **Nitration Reaction:** Add the cold nitrating mixture dropwise to the stirred solution of p-anisic acid in sulfuric acid over a period of approximately one hour. It is crucial to maintain the reaction temperature between 5 and 15 °C throughout the addition.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for another hour.
- **Isolation of the Crude Product:** Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of **4-methoxy-3-nitrobenzoic acid** will form.
- **Filtration and Washing:** Once the ice has completely melted, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water until the washings are neutral to litmus paper.
- **Purification:** The crude product can be purified by recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals.
- **Drying:** Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Expected Yield: A typical yield for this reaction is in the range of 70-85%.

Key Reactions of 4-Methoxy-3-nitrobenzoic Acid as a Chemical Intermediate

The functional groups of **4-methoxy-3-nitrobenzoic acid** allow for a variety of subsequent transformations, making it a valuable intermediate.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 3-amino-4-methoxybenzoic acid. This transformation is a critical step in the synthesis of many bioactive molecules and dyes.



[Click to download full resolution via product page](#)

Reduction of **4-Methoxy-3-nitrobenzoic Acid**

Materials:

- **4-Methoxy-3-nitrobenzoic acid**
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution
- Distilled water
- Ethanol

Equipment:

- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beaker
- pH paper or pH meter

- Büchner funnel and flask
- Filter paper

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5.0 g of **4-methoxy-3-nitrobenzoic acid** in 50 mL of ethanol.
- **Addition of Reducing Agent:** To this solution, add 15.0 g of tin(II) chloride dihydrate.
- **Reaction:** Slowly add 20 mL of concentrated hydrochloric acid to the mixture. An exothermic reaction will occur. Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours.
- **Work-up:** After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.
- **Isolation:** Filter the mixture to remove the tin salts. The filtrate contains the desired 3-amino-4-methoxybenzoic acid.
- **Purification:** The product can be precipitated from the filtrate by adjusting the pH to its isoelectric point (around pH 4-5) with dilute hydrochloric acid. The resulting solid is then collected by filtration, washed with cold water, and dried.

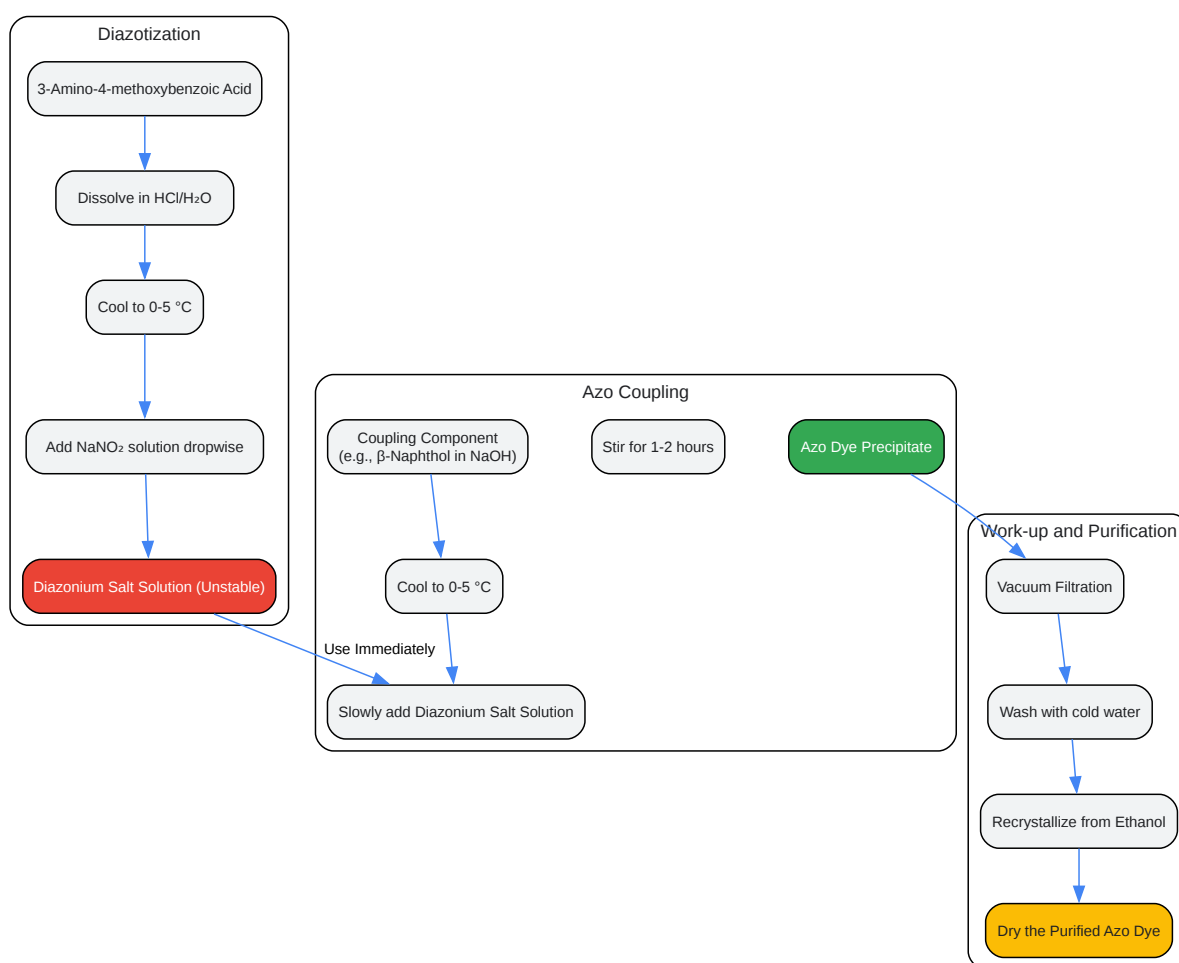
Intermediate in the Synthesis of Bioactive Molecules and Dyes

3-Amino-4-methoxybenzoic acid, derived from the reduction of **4-methoxy-3-nitrobenzoic acid**, is a key precursor in the synthesis of various compounds, including azo dyes and pharmaceuticals. For instance, it can be used to synthesize aniline mustard analogues with potential anti-tumor activity and is a precursor for ligands like BIPHEP-1-OMe used in catalysis.

[2]

Experimental Workflow: Synthesis of an Azo Dye

The following workflow illustrates the general procedure for the synthesis of an azo dye using 3-amino-4-methoxybenzoic acid as the diazo component.



[Click to download full resolution via product page](#)

Experimental Workflow for Azo Dye Synthesis

Experimental Protocol: General Procedure for Azo Dye Synthesis

Materials:

- 3-Amino-4-methoxybenzoic acid
- Concentrated Hydrochloric Acid (HCl)
- Sodium nitrite (NaNO_2)
- β -Naphthol (or other coupling component)
- Sodium hydroxide (NaOH)
- Distilled water
- Ice
- Ethanol

Procedure:

- Diazotization:
 - Dissolve a molar equivalent of 3-amino-4-methoxybenzoic acid in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
 - Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately.

- Azo Coupling:
 - In a separate beaker, dissolve a molar equivalent of the coupling component (e.g., β -naphthol) in a cold, dilute solution of sodium hydroxide.
 - Cool this solution to 0-5 °C in an ice bath.
 - Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with constant stirring.
 - A colored precipitate of the azo dye will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
- Work-up and Purification:
 - Collect the crude dye by vacuum filtration and wash it thoroughly with cold water.
 - The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.
 - Dry the purified azo dye.

Conclusion

4-Methoxy-3-nitrobenzoic acid is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from readily available starting materials and the presence of multiple reactive functional groups make it an important building block in the creation of a wide range of more complex molecules. The ability to selectively transform the nitro and carboxylic acid groups provides chemists with a powerful tool for the synthesis of pharmaceuticals, dyes, and other high-value chemical products. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling further innovation and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-甲氧基-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. ["4-Methoxy-3-nitrobenzoic acid" as a chemical intermediate in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147255#4-methoxy-3-nitrobenzoic-acid-as-a-chemical-intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com